molecular formula C14H20BrNO3 B8171361 tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate

Cat. No.: B8171361
M. Wt: 330.22 g/mol
InChI Key: LXWJGLJWHNMWAD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate is an organic compound that features a tert-butyl group, a bromo-substituted aromatic ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate typically involves the reaction of 2-bromo-4-methoxyphenyl ethylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may use agents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions can involve reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted aromatic compounds, while hydrolysis will produce the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups on the aromatic ring can participate in various binding interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar structure but with a chlorophenoxy group instead of a methoxy group.

    tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)ethyl)carbamate: Contains a quinazolinone moiety.

    tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Lacks the methoxy group on the aromatic ring.

Uniqueness

tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate is unique due to the presence of both bromo and methoxy substituents on the aromatic ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-4-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJGLJWHNMWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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